Cas no 609-15-4 (Ethyl 2-chloroacetoacetate)

Ethyl 2-chloroacetoacetate is a versatile intermediate utilized in organic synthesis due to its ability to participate in Michael additions and aldol reactions. Its reactivity allows for the efficient formation of complex molecules, such as pharmaceuticals and agrochemicals, with high chemo- and regioselectivity.
Ethyl 2-chloroacetoacetate structure
Ethyl 2-chloroacetoacetate structure
Product name:Ethyl 2-chloroacetoacetate
CAS No:609-15-4
MF:C6H9ClO3
Molecular Weight:164.5869
MDL:MFCD00009141
CID:38799
PubChem ID:11858

Ethyl 2-chloroacetoacetate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-chloroacetoacetate
    • 2-CHLOROACETOACETIC ACID ETHYL ESTER
    • 2-CL-ACE
    • A-CHLOROACETOACETIC ESTER
    • ETHYL ALPHA-CHLOROACETOACETATE
    • ETHYL CHLOROACETOACETATE
    • 2-Chloro-3-oxobutanoic acid, ethyl ester
    • Ethyl 2-Chloracetoacetate
    • ethyl 2-chloro-3-oxobutanoate
    • Sodiumdihydroxytartrateosazone
    • 2-Chloro-acetoacetic acid ethyl ester
    • α-Chloroacetoacetic ester
    • Butanoic acid, 2-chloro-3-oxo-, ethyl ester
    • Ethyl-2-chloracetoacetate
    • 2-Chloro-3-oxobutyric acid ethyl ester
    • Ethyl 2-chloro-3-oxobutyrate
    • Acetoacetic acid, 2-chloro-, ethyl ester
    • Ethyl2-chloroacetoacetate
    • A 21960
    • Ethyl .alpha.-chloroacetoacetate
    • RD
    • alphachloroacetoacetic ethyl ester
    • ethyl-2-chloro-acetoacetate
    • CCRIS 6889
    • A8472
    • MFCD00009141
    • 2-chloro-3-oxo-butyric acid ethyl ester
    • AKOS000269010
    • 2-Chloro Acetoacetic Acid Ethyl Ester
    • UNII-A9GFN94N9A
    • ethyl-2-chloro-3-oxobutanoate
    • ethyl2-chloro-3-oxobutanoate
    • SCHEMBL54869
    • ethyl 2-chloro-3-oxobutanate
    • Ethyl 2-chloroacetoacetate, 95%
    • EC 210-180-4
    • CS-W018512
    • Acetoacetic acid, 2-chloro-, ethyl ester (8CI)
    • ethyl 2-chloro-acetoacetate
    • FT-0611898
    • DTXCID8029286
    • CHEMBL3186400
    • NSC78426
    • A9GFN94N9A
    • NCGC00260482-01
    • NS00003662
    • AMY40194
    • ethyl-2-chloro-3oxobutanoate
    • A-21960
    • DTXSID3049330
    • Ethyl 2-chloroaceto-acetate
    • EINECS 210-180-4
    • Ethyl 2-chloro-3-oxo-butyrate
    • Tox21_202936
    • 609-15-4
    • EN300-20317
    • AKOS016039405
    • ethyl-2-chloroacetoacetate
    • ethyl-2-chloro acetoacetate
    • NSC-78426
    • NSC 78426
    • Ethyl-alpha-Chloroacetoacetate
    • BCP17354
    • Ethyl 2-chloroacetoacetate, produced by Wacker Chemie AG, Burghausen, Germany, >=96% (GC)
    • D77847
    • F2190-0285
    • ethyl 2-choroacetoacetate
    • CAS-609-15-4
    • Ethyl 2-chloroacetoacetate,98%
    • 2Chloroacetoacetic acid ethyl ester
    • STL193992
    • Ethyl alphachloroacetoacetate
    • HY-Y0364
    • Acetoacetic acid, 2chloro, ethyl ester
    • Butanoic acid, 2chloro3oxo, ethyl ester
    • Acetoacetic acid, 2chloro, ethyl ester (8CI)
    • Ethyl 2chloro3oxobutanoate
    • DB-013417
    • Ethyl2chloracetoacetate
    • 2Chloro3oxobutanoic acid, ethyl ester
    • 2Chloro3oxobutyric acid ethyl ester
    • MDL: MFCD00009141
    • インチ: 1S/C6H9ClO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3
    • InChIKey: RDULEYWUGKOCMR-UHFFFAOYSA-N
    • SMILES: ClC([H])(C(C([H])([H])[H])=O)C(=O)OC([H])([H])C([H])([H])[H]
    • BRN: 774278

計算された属性

  • 精确分子量: 164.02400
  • 同位素质量: 164.024022
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 10
  • 回転可能化学結合数: 4
  • 複雑さ: 144
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • 互变异构体数量: 5
  • XLogP3: 1.1
  • Surface Charge: 0
  • トポロジー分子極性表面積: 43.4

じっけんとくせい

  • Color/Form: 無色液体
  • 密度みつど: 1.19 g/mL at 25 °C(lit.)
  • ゆうかいてん: -80 ºC
  • Boiling Point: 77°C/6.8mmHg
  • フラッシュポイント: Fahrenheit: 129.2 ° f
    Celsius: 54 ° c
  • Refractive Index: n20/D 1.441(lit.)
  • すいようせい: 17 g/L (20 ºC)
  • PSA: 43.37000
  • LogP: 0.74590
  • 敏感性: 空気に敏感である
  • Solubility: エタノールとエーテルに溶け、水に微溶解する。
  • じょうきあつ: 0.1±0.4 mmHg at 25°C

Ethyl 2-chloroacetoacetate Security Information

  • Symbol: GHS02 GHS05 GHS07
  • Prompt:あぶない
  • Signal Word:Danger
  • 危害声明: H226,H302,H314
  • Warning Statement: P280,P305+P351+P338,P310
  • 危険物輸送番号:UN 2920 8/PG 2
  • WGKドイツ:2
  • 危険カテゴリコード: 10-22-34-52/53
  • セキュリティの説明: S16-S26-S36/37/39-S45-S61-S37/39
  • FLUKA BRAND F CODES:19
  • 危険物標識: C
  • HazardClass:8 (3)
  • 包装カテゴリ:III
  • 储存条件:Store at room temperature
  • 危险等级:3.2
  • 安全术语:3.2
  • Packing Group:III
  • 包装グループ:II
  • TSCA:Yes
  • Risk Phrases:R22; R36/37/38

Ethyl 2-chloroacetoacetate 税関データ

  • 税関コード:29183000
  • 税関データ:

    中国税関コード:

    2918300090

    概要:

    2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Ethyl 2-chloroacetoacetate Pricemore >>

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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E56940-100g
Ethyl 2-chloro-3-oxobutyrate
609-15-4 98%
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¥30.0 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015515-100g
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609-15-4 96%
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Life Chemicals
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609-15-4 95%+
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Ethyl 2-chloroacetoacetate 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Chlorine
Reference
Chlorination of acetylacetone, acetoacetic and malonic ethyl esters
Amriev, R. A.; Velichko, F. K.; Abdulkina, Z. A., Zhurnal Prikladnoi Khimii (Sankt-Peterburg, 1985, 58(11), 2504-8

Ethyl 2-chloroacetoacetate Raw materials

Ethyl 2-chloroacetoacetate Preparation Products

Ethyl 2-chloroacetoacetate 関連文献

Ethyl 2-chloroacetoacetateに関する追加情報

Ethyl 2-Chloroacetoacetate: A Comprehensive Overview

Ethyl 2-chloroacetoacetate, with the CAS number 609-15-4, is a versatile organic compound that has garnered significant attention in both academic and industrial research. This compound, also known as ethyl 2-chloroacetoacetate, is a chlorinated derivative of acetoacetic acid and belongs to the class of α-chlorinated ketones. Its structure consists of a chloro group attached to the α-carbon of acetoacetic acid, which imparts unique chemical properties and reactivity.

Ethyl 2-chloroacetoacetate is widely recognized for its role as an intermediate in organic synthesis. Its ability to undergo various nucleophilic substitutions and eliminations makes it a valuable building block in the construction of complex molecules. Recent studies have highlighted its potential in the synthesis of biologically active compounds, including antibiotics and antiviral agents. For instance, researchers have utilized ethyl 2-chloroacetoacetate in the development of novel β-lactam antibiotics, where its reactivity plays a crucial role in forming the core structure of these compounds.

The synthesis of ethyl 2-chloroacetoacetate typically involves the chlorination of acetoacetic acid or its esters. This process can be achieved through various methods, including the use of thionyl chloride or phosphorus oxychloride. Recent advancements in catalytic systems have enabled more efficient and environmentally friendly syntheses, reducing the environmental footprint associated with traditional methods. These improvements have not only enhanced the scalability of production but also contributed to the cost-effectiveness of this compound.

One of the most notable applications of ethyl 2-chloroacetoacetate is in the field of medicinal chemistry. Its ability to participate in nucleophilic substitution reactions has made it an invaluable precursor for the synthesis of diverse drug candidates. For example, studies have demonstrated its utility in the construction of heterocyclic compounds, which are often key components of pharmaceutical agents. The versatility of ethyl 2-chloroacetoacetate lies in its ability to undergo both intramolecular and intermolecular reactions, enabling the formation of complex ring systems with high precision.

In addition to its role in drug discovery, ethyl 2-chloroacetoacetate has found applications in materials science. Researchers have explored its use as a precursor for synthesizing advanced polymers and materials with tailored properties. For instance, recent investigations have focused on its incorporation into polymeric networks that exhibit enhanced mechanical strength and thermal stability. These findings underscore the potential of ethyl 2-chloroacetoacetate as a key component in developing next-generation materials.

The reactivity and versatility of ethyl 2-chloroacetoacetate have also made it a subject of interest in green chemistry initiatives. Scientists are increasingly exploring ways to utilize this compound in sustainable synthetic pathways that minimize waste and reduce energy consumption. By leveraging its unique chemical properties, researchers aim to develop more eco-friendly methods for producing high-value chemicals, aligning with global efforts to promote sustainability.

Furthermore, recent advancements in computational chemistry have provided deeper insights into the reactivity and reaction mechanisms involving ethyl 2-chloroacetoacetate. Quantum mechanical calculations and molecular modeling studies have enabled researchers to predict reaction outcomes with greater accuracy, facilitating the design of more efficient synthetic routes. These computational tools are revolutionizing how chemists approach the synthesis and application of compounds like ethyl 2-chloroacetoacetate, paving the way for innovative solutions across various industries.

In conclusion, ethyl 2-chloroacetoacetate (CAS No: 609-15-4) stands out as a multifaceted compound with significant implications across diverse fields. Its role as an intermediate in organic synthesis, coupled with its applications in medicinal chemistry and materials science, underscores its importance as a key building block for modern chemical innovation. As research continues to uncover new possibilities for this compound, it is poised to play an even greater role in shaping future advancements in science and technology.

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